molecular formula C11H14N2O B14636154 2-Pyrrolidinone, 1-[(6-methyl-3-pyridinyl)methyl]- CAS No. 56622-57-2

2-Pyrrolidinone, 1-[(6-methyl-3-pyridinyl)methyl]-

Cat. No.: B14636154
CAS No.: 56622-57-2
M. Wt: 190.24 g/mol
InChI Key: KJZSMSLJLIOMMI-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 1-[(6-methyl-3-pyridinyl)methyl]- is a chemical compound with a unique structure that combines a pyrrolidinone ring with a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 1-[(6-methyl-3-pyridinyl)methyl]- typically involves the reaction of 2-pyrrolidinone with 6-methyl-3-pyridinemethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Pyrrolidinone, 1-[(6-methyl-3-pyridinyl)methyl]- may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow chemistry and automated reactors, can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 1-[(6-methyl-3-pyridinyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The pyridinylmethyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

2-Pyrrolidinone, 1-[(6-methyl-3-pyridinyl)methyl]- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 1-[(6-methyl-3-pyridinyl)methyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-pyrrolidone: A widely used solvent with similar structural features.

    2-Pyrrolidone: A precursor in the synthesis of various pharmaceuticals and chemicals.

    1-Methyl-2-pyrrolidinone: Known for its use in organic synthesis and industrial applications.

Uniqueness

2-Pyrrolidinone, 1-[(6-methyl-3-pyridinyl)methyl]- stands out due to its unique combination of a pyrrolidinone ring and a pyridinylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

56622-57-2

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-[(6-methylpyridin-3-yl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C11H14N2O/c1-9-4-5-10(7-12-9)8-13-6-2-3-11(13)14/h4-5,7H,2-3,6,8H2,1H3

InChI Key

KJZSMSLJLIOMMI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)CN2CCCC2=O

Origin of Product

United States

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